

Recommended working concentration for Ischemin sodium

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Compound of Interest		
Compound Name:	Ischemin sodium	
Cat. No.:	B1150106	Get Quote

Application Notes and Protocols for Ischemin Sodium

Topic: Recommended working concentration for Ischemin sodium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive literature review did not yield a specific compound identified as "**Ischemin sodium**." The search results predominantly discuss the critical role of sodium ions (Na+) in the pathophysiology of ischemic events, particularly in myocardial and cerebral ischemia. Ischemia, a condition characterized by restricted blood flow and subsequent oxygen and nutrient deprivation to tissues, leads to a cascade of detrimental cellular events. A key feature of this cascade is the disruption of normal ion homeostasis, leading to a pathological increase in intracellular sodium concentration.[1][2][3][4][5] This intracellular sodium accumulation is a central player in the mechanisms of ischemic injury and subsequent reperfusion injury.[1][2][5]

Therefore, these application notes will focus on the broader context of targeting sodium-related mechanisms in experimental models of ischemia, providing insights into the concentrations of various agents that modulate sodium channels and exchangers, and outlining relevant experimental protocols. This information is intended to guide researchers in designing



experiments to investigate therapeutic strategies aimed at mitigating the detrimental effects of sodium overload during ischemia.

Data Presentation: Modulators of Sodium Homeostasis in Ischemia

The following table summarizes the working concentrations of various compounds that have been used in experimental models to modulate sodium influx and its downstream consequences during ischemia. This data is provided as a reference for researchers designing studies on the role of sodium in ischemic injury.



Compound Class	Compound	Model System	Working Concentrati on	Effect	Reference
Na+/H+ Exchanger (NHE) Inhibitors	Cariporide	Isolated perfused rat hearts	1 μΜ	Reduces Na+ accumulation and improves functional recovery	[5]
Na+/H+ Exchanger (NHE) Inhibitors	EIPA	Isolated perfused rat hearts	10 μΜ	Reduces Na+ accumulation during ischemia	[2]
Late Na+ Current (INaL) Inhibitors	Ranolazine	Cardiac myocytes	5-10 μΜ	Inhibits late sodium current, reducing Na+ and Ca2+ overload	[3]
Voltage-gated Na+ Channel Blockers	Lidocaine	Ischemic myocardium	10 mg/kg (in vivo)	Blocks sodium channels, particularly in the inactivated state prevalent in ischemic tissue	[6][7]
High Salt Diet	Sodium Chloride (NaCl)	Mice (in vivo)	4% NaCl in diet + 1% NaCl in drinking water	Promotes a pro-inflammatory microglial polarization and exacerbates	[8]



ischemic brain injury

Experimental Protocols In Vitro Model of Ischemia-Reperfusion Injury in Cardiomyocytes

This protocol describes a method to induce ischemia-reperfusion injury in cultured cardiomyocytes, a common model to study the cellular mechanisms of ischemic damage.[9][10]

Materials:

- Primary or iPSC-derived cardiomyocytes
- Normal Tyrode's solution (in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)
- Ischemic buffer (in mM: 125 NaCl, 8 KCl, 1.2 KH2PO4, 1.25 MgSO4, 1.2 CaCl2, 6.25 NaHCO3, 5 sodium lactate, 20 HEPES; pH 6.6)
- Hypoxic chamber (e.g., 95% N2, 5% CO2)
- Cell viability assays (e.g., MTT, LDH release)
- Fluorescent indicators for intracellular sodium (e.g., SBFI) and calcium (e.g., Fura-2)

Procedure:

- Culture cardiomyocytes on appropriate plates or coverslips.
- Baseline Measurement: Incubate cells in Normal Tyrode's solution and measure baseline parameters (e.g., cell viability, intracellular ion concentrations).
- Ischemia Induction: Replace Normal Tyrode's solution with ischemic buffer and place the cells in a hypoxic chamber for a predetermined duration (e.g., 1-3 hours). The optimal



duration should be determined empirically to induce significant but not complete cell death.

[10]

- Reperfusion: Remove the ischemic buffer and replace it with Normal Tyrode's solution.
 Return the cells to a normoxic incubator.
- Endpoint Analysis: At various time points during reperfusion (e.g., 1, 3, 6, 24 hours), assess cell viability and intracellular ion concentrations.

Experimental Workflow:



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Caption: Workflow for in vitro ischemia-reperfusion in cardiomyocytes.

Langendorff-perfused Isolated Heart Model

This ex vivo model allows for the study of cardiac function and metabolism in a whole-heart preparation under controlled ischemic conditions.[1][2]

Materials:

- Langendorff perfusion system
- Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2



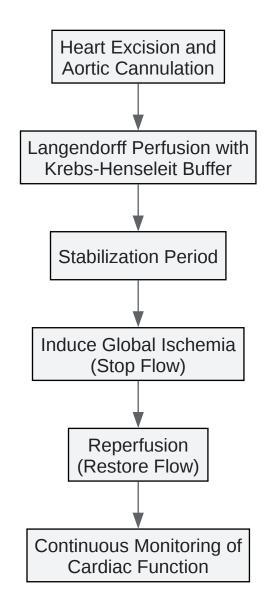
- Animal model (e.g., rat, mouse)
- Pressure transducer and data acquisition system

Procedure:

- Anesthetize the animal and rapidly excise the heart.
- Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
- Insert a balloon into the left ventricle to measure isovolumetric pressure.
- Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
- Global Ischemia: Stop the perfusion to induce global no-flow ischemia for a defined period (e.g., 20-30 minutes).
- Reperfusion: Restore perfusion with Krebs-Henseleit buffer.
- Functional Assessment: Continuously monitor cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow) throughout the experiment.

Experimental Workflow:





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Caption: Langendorff-perfused heart ischemia-reperfusion protocol.

Signaling Pathways

During ischemia, the lack of oxygen impairs ATP production, leading to the failure of ATP-dependent ion pumps like the Na+/K+-ATPase. This results in an accumulation of intracellular sodium.[3][11] This initial event triggers a cascade of downstream signaling pathways that contribute to cell injury and death.

Key Signaling Events Following Intracellular Sodium Accumulation:



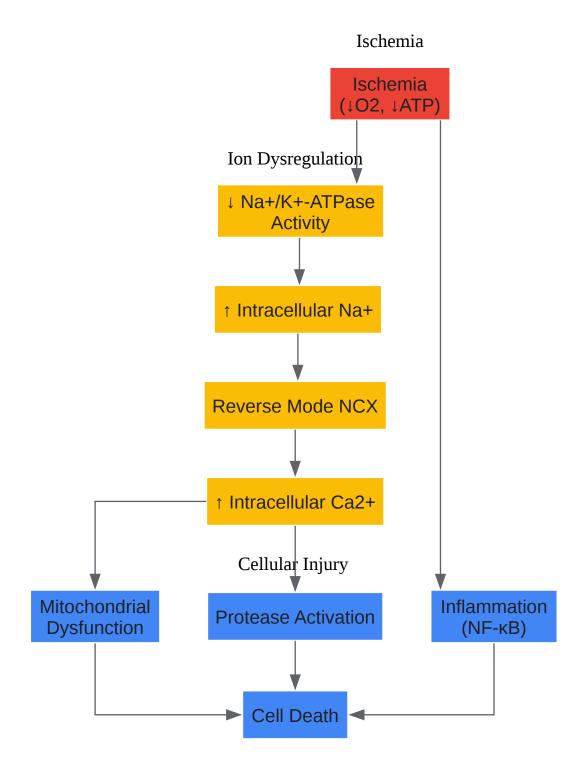




- Reverse Mode of the Na+/Ca2+ Exchanger (NCX): The elevated intracellular sodium drives
 the NCX to operate in reverse mode, leading to an influx of calcium ions (Ca2+) and further
 exacerbating ion dysregulation.[3][10]
- Calcium Overload: The resulting intracellular calcium overload activates various downstream effectors, including proteases (e.g., calpains), phospholipases, and endonucleases, which contribute to cellular damage.[10]
- Mitochondrial Dysfunction: Calcium overload in the mitochondria leads to the opening of the mitochondrial permeability transition pore (mPTP), uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors like cytochrome c.
- Inflammatory Signaling: Ischemic injury triggers inflammatory responses, involving pathways such as NF-κB and the activation of various cytokines and chemokines.[12]

Signaling Pathway Diagram:





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Caption: Signaling cascade initiated by ischemia-induced sodium overload.



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